molecular formula C15H16N2O5S B2882575 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-53-8

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2882575
CAS No.: 1798677-53-8
M. Wt: 336.36
InChI Key: JPQSAMWBFJOWIF-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione moiety. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the azetidinyl and methoxyphenoxy groups further enhances its chemical and biological properties.

Chemical Reactions Analysis

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. This interaction can lead to hypoglycemic effects, making it a potential candidate for diabetes treatment .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-21-11-4-2-3-5-12(11)22-8-13(18)16-6-10(7-16)17-14(19)9-23-15(17)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQSAMWBFJOWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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